2-(methylthio)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-28-20-12-5-3-9-17(20)22(27)24-14-15-26-19-11-4-2-8-16(19)21(25-26)18-10-6-7-13-23-18/h3,5-7,9-10,12-13H,2,4,8,11,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGJQUQPLSPZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs, synthesized in patent literature (Rajeshwari & Associates, 2021), share core motifs but differ in substituents, influencing their physicochemical and pharmacological profiles. Below is a detailed analysis:
Substituent-Driven Structural Variations
a) Indazole Modifications
- Compound 82 (): Features a 4-chloro-1-methyl-3-(methylsulfonamido)-indazole with tetrafluoro and difluoromethyl groups. The sulfonamido and fluorine substituents enhance polarity and oxidative stability .
- Compound 21F (): Contains a 4,4,7,7-tetrafluoro-3-(difluoromethyl)-indazole, which increases lipophilicity and resistance to enzymatic degradation .
b) Heterocyclic Core Variations
- Target Compound : Utilizes a pyridin-2-yl group on the indazole, enabling π-π stacking in target binding.
- Compound 4G (): Incorporates a pyridine ring with a 3-hydroxy-3-methylbut-1-ynyl substituent, introducing hydrogen-bonding capacity and steric bulk .
- Compound 16C (): Substitutes the pyridine with a pyrrolo[2,3-b]pyridine-triazole system, enhancing aromatic interactions and metabolic complexity .
c) Methylthio Group Positioning
Hypothesized Pharmacological Properties
| Compound | Key Features | Potential Properties |
|---|---|---|
| Target | Methylthio-benzamide, pyridinyl-indazol | Moderate lipophilicity; kinase inhibition |
| Compound 82 | Chloro, sulfonamido, fluorinated indazol | High metabolic stability; polar interactions |
| Compound 21F | Methylthio-pyrimidine, fluorinated indazol | Reactivity via methylthio; enhanced stability |
| Compound 4G | Hydroxy-methylbutynyl, fluorinated indazol | Hydrogen bonding; reduced membrane permeability |
| Compound 16C | Triazole-pyrrolopyridine, fluorinated indazol | Enhanced target affinity; metabolic liability |
Research Findings and Implications
Methylthio vs. Sulfonamido : The target’s methylthio group may offer reversible covalent binding (e.g., with cysteine residues), whereas sulfonamido groups (Compound 82) favor irreversible interactions .
Fluorination Impact : Fluorinated analogs (e.g., 21F, 4G) exhibit higher metabolic stability but may suffer from reduced oral bioavailability due to excessive lipophilicity .
Heterocycle Diversity : The pyridin-2-yl group in the target provides a balance between aromaticity and steric demand, contrasting with the triazole in Compound 16C, which introduces metabolic vulnerabilities .
Q & A
Q. Can synergistic effects be achieved by combining this compound with other heterocyclic systems (e.g., triazoles)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
